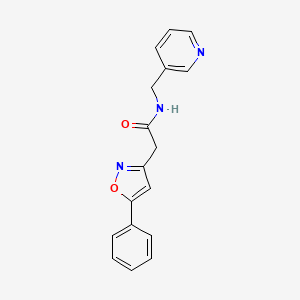
2-(5-phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C17H15N3O2 and its molecular weight is 293.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Properties
Research in the field of coordination chemistry has explored compounds containing pyridine and benzimidazole or benzothiazole units, highlighting their diverse chemical properties and potential for creating complex compounds with unique spectroscopic, structural, and biological activities. These studies lay the groundwork for understanding the chemical behavior and applications of "2-(5-phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide" in various chemical contexts (Boča, Jameson, & Linert, 2011).
Pharmacological Activity
Stereochemistry plays a crucial role in the pharmacological profile of drug molecules. Research on analogs of piracetam, which share structural similarities with the compound of interest, has demonstrated that the stereochemistry of such molecules significantly influences their biological properties, including their effectiveness in enhancing cognitive functions and treating neurological disorders (Veinberg et al., 2015).
Environmental Impact
The environmental fate of chiral emerging pollutants, including pharmaceuticals and their derivatives, is a growing concern. Studies have shown that individual stereoisomers of pollutants can exhibit different toxicological effects and degradation patterns in the environment. This research underscores the importance of understanding the environmental behavior of specific chemical structures, including "this compound" (Wong, 2006).
Role as a Precursor for Biologically Active Molecules
The compound's structural framework is conducive to the synthesis of various biologically active derivatives. Research in medicinal chemistry has identified 1,3,4-oxadiazole and imidazole scaffolds as promising for developing new therapeutic agents. The presence of pyridine and isoxazole units in "this compound" suggests its potential utility as a precursor in synthesizing compounds with a broad spectrum of bioactivities (Verma et al., 2019).
Propriétés
IUPAC Name |
2-(5-phenyl-1,2-oxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-17(19-12-13-5-4-8-18-11-13)10-15-9-16(22-20-15)14-6-2-1-3-7-14/h1-9,11H,10,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDMQHBRPPNAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

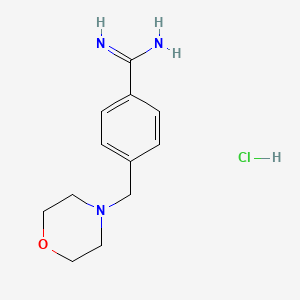
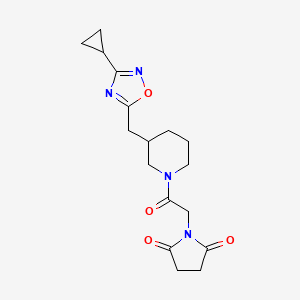

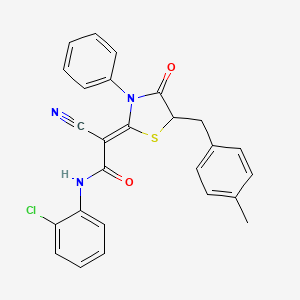

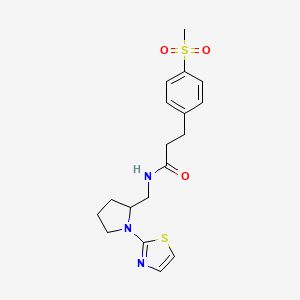
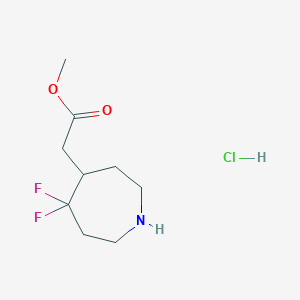
![N-(2-methylbenzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2531525.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7,8-dimethylchromen-2-one](/img/structure/B2531526.png)
![N-[(2-Chloro-5-hydroxyphenyl)methyl]but-2-ynamide](/img/structure/B2531528.png)



